N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide
Description
N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a heterocyclic compound featuring a spirocyclic core (1,5-dioxa-9-azaspiro[5.5]undecane) linked to a 2,3-dimethoxyphenyl group via a carboxamide bridge.
Properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-21-14-6-3-5-13(15(14)22-2)18-16(20)19-9-7-17(8-10-19)23-11-4-12-24-17/h3,5-6H,4,7-12H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNSNNZXQJYZCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)N2CCC3(CC2)OCCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the formation of the spiro[5.5]undecane core, which can be achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the spirocyclic structure. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized spirocyclic compounds .
Scientific Research Applications
N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Mechanism of Action
The mechanism by which N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to fit into binding sites and modulate the activity of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
The 1,5-dioxa-9-azaspiro[5.5]undecane core is shared among several analogs, but substituents at the 8-, 10-, and N-positions dictate pharmacological and physicochemical properties. Key comparisons include:
Physicochemical Properties
- Molecular Weight : The target compound (C₁₉H₂₆N₂O₅; MW ~370.4) is heavier than analogs like the N-(2-phenylethyl) variant (C₁₇H₂₄N₂O₃; MW 304.38) , impacting solubility and bioavailability.
- IR Spectroscopy : Ester-containing analogs (e.g., 6c) show strong carbonyl stretches at 1733 cm⁻¹, whereas the target compound’s amide group would exhibit ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H) .
Biological Activity
N-(2,3-dimethoxyphenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a compound of interest due to its potential biological activities. This article will explore the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C21H27N3O5
- Molecular Weight : 401.5 g/mol
- CAS Number : 1421532-70-8
The structure features a spirocyclic framework that is often associated with diverse biological activities. The presence of the dimethoxyphenyl group may contribute to its interaction with biological targets.
1. Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that related spiro compounds can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections.
2. Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor growth in xenograft models.
3. Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that such compounds could inhibit adenosine kinase, which plays a crucial role in cellular energy metabolism and signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Receptors : The compound may bind to specific receptors or enzymes, altering their activity.
- Induction of Reactive Oxygen Species (ROS) : Similar compounds have been shown to generate ROS, leading to oxidative stress in target cells.
- Modulation of Gene Expression : The compound may influence the expression of genes involved in cell proliferation and apoptosis.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated antimicrobial activity against E. coli and S. aureus at concentrations above 50 µM. |
| Study B | Showed significant reduction in tumor volume in xenograft models treated with related spiro compounds. |
| Study C | Identified inhibition of adenosine kinase activity with an IC50 value of approximately 25 µM for structurally similar analogs. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
